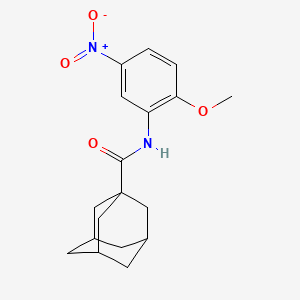
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride is a chemical compound with the molecular formula C6H12ClN·HCl. It is a hydrochloride salt of (3-chloropropyl)(prop-2-en-1-yl)amine, which is an organic compound containing both an alkyl chloride and an allylamine group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride typically involves the reaction of (3-chloropropyl)amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the (3-chloropropyl) group can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Addition Reactions: Hydrogen chloride, bromine, or iodine in non-polar solvents like chloroform or carbon tetrachloride.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution Reactions: (3-hydroxypropyl)(prop-2-en-1-yl)amine, (3-cyanopropyl)(prop-2-en-1-yl)amine, or (3-aminopropyl)(prop-2-en-1-yl)amine.
Addition Reactions: 3-chloro-2-(prop-2-en-1-yl)propylamine or 3-bromo-2-(prop-2-en-1-yl)propylamine.
Oxidation Reactions: (3-chloropropyl)(prop-2-en-1-yl)imine or (3-chloropropyl)(prop-2-en-1-yl)nitrile.
Aplicaciones Científicas De Investigación
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in biochemical assays.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved include alkylation of DNA or proteins, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3-chloropropyl)(prop-2-en-1-yl)amine
- (3-chloropropyl)(prop-2-en-1-yl)aminehydrobromide
- (3-chloropropyl)(prop-2-en-1-yl)aminehydroiodide
Uniqueness
(3-chloropropyl)(prop-2-en-1-yl)aminehydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility in water, making it more suitable for biological and medicinal applications compared to its free base or other salt forms.
Propiedades
IUPAC Name |
3-chloro-N-prop-2-enylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-2-5-8-6-3-4-7;/h2,8H,1,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNPJJXGJYNHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H,3H,4H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B2506677.png)
![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/new.no-structure.jpg)
![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)
![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506680.png)
![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)
![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)



